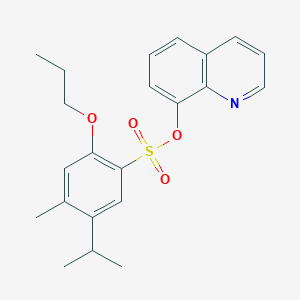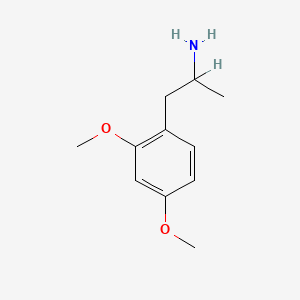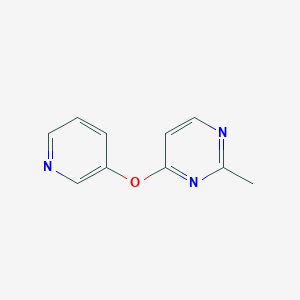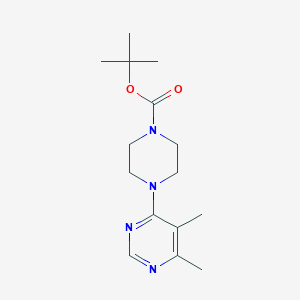
quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a white crystalline powder that has a melting point of approximately 134-136°C and a molecular weight of 431.53 g/mol. This compound is a sulfonate ester of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1, and it is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate is still not fully understood. However, it is believed that the compound binds to proteins in the cell membrane and alters their structure and function. This binding can result in changes in the activity of enzymes, hormones, and other proteins, which can lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate have been studied in several research studies. It has been found to have a range of effects on different biochemical and physiological processes, including changes in the activity of enzymes, hormones, and other proteins. It has also been found to have an effect on cell proliferation and differentiation, as well as on the activity of certain ion channels.
Advantages and Limitations for Lab Experiments
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate has several advantages when used in laboratory experiments. It is a relatively stable compound and it is soluble in water and ethanol, making it easy to work with. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that this compound has not been extensively studied, so its effects on biochemical and physiological processes are not fully understood.
Future Directions
Given the potential applications of quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate in scientific research, there are several potential future directions for research. These include further studies of its mechanism of action, as well as studies of its effects on biochemical and physiological processes. Other potential research directions include the development of new synthesis methods, the exploration of new applications, and the development of new therapeutic agents based on this compound.
Synthesis Methods
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate can be synthesized through a two-step process. First, quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1 is reacted with sulfur trioxide in an aqueous solution of sodium sulfate to form the sulfonate ester. This reaction is known as sulfonation and it is typically conducted at a temperature of around 0°C. The second step involves the reaction of the sulfonate ester with an alkyl halide, such as bromoethane, to form the final product. This reaction is known as an alkylation reaction and it is typically conducted at a temperature of around 0-10°C.
Scientific Research Applications
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate has been studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of sulfonate esters, as well as for understanding their effects on biochemical and physiological processes. It has also been used in the synthesis of other compounds, such as quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-2-sulfonate, which is a potential therapeutic agent.
properties
IUPAC Name |
quinolin-8-yl 4-methyl-5-propan-2-yl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-5-12-26-20-13-16(4)18(15(2)3)14-21(20)28(24,25)27-19-10-6-8-17-9-7-11-23-22(17)19/h6-11,13-15H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZAKOJEBAWYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)
![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)
![N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine](/img/structure/B6434333.png)

![2-{[3-(1H-1,3-benzodiazol-2-yl)pyridin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6434350.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)
![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)